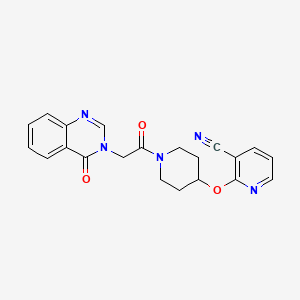
MFCD00548524
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2,N2,N2-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2λ5-triazaphosphinine-2,2-diamine is a synthetic compound that belongs to the class of triazaphosphinines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,N2,N2-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2λ5-triazaphosphinine-2,2-diamine typically involves the reaction of appropriate precursors under controlled conditions. Common synthetic routes may include:
Step 1: Preparation of the triazaphosphinine core by reacting a phosphine with a triazine derivative.
Step 2: Introduction of trifluoromethyl groups through a fluorination reaction.
Step 3: Methylation of the nitrogen atoms using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors, ensuring high yield and purity. The process may include:
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification steps: like crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N2,N2,N2,N2-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2λ5-triazaphosphinine-2,2-diamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazaphosphinine derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
N2,N2,N2,N2-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2λ5
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which N2,N2,N2,N2-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2λ5-triazaphosphinine-2,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: to modulate their activity.
Interacting with nucleic acids: to affect gene expression.
Disrupting cellular processes: through oxidative stress or other mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N2,N2,N2,N2-Tetramethyl-4,6-dichloro-1,3,5,2λ5-triazaphosphinine-2,2-diamine
- N2,N2,N2,N2-Tetramethyl-4,6-dimethyl-1,3,5,2λ5-triazaphosphinine-2,2-diamine
Uniqueness
N2,N2,N2,N2-Tetramethyl-4,6-bis(trifluoromethyl)-1,3,5,2λ5-triazaphosphinine-2,2-diamine is unique due to the presence of trifluoromethyl groups, which can enhance its chemical stability and biological activity. This makes it distinct from other similar compounds that may lack these functional groups.
Properties
IUPAC Name |
2-N,2-N,2-N',2-N'-tetramethyl-4,6-bis(trifluoromethyl)-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-triene-2,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F6N5P/c1-18(2)20(19(3)4)16-5(7(9,10)11)15-6(17-20)8(12,13)14/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMKKSBAKSDTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P1(=NC(=NC(=N1)C(F)(F)F)C(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F6N5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814086.png)
![5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814087.png)
![1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2814089.png)

![(2E)-6-phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2814093.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(2,5-dimethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2814097.png)
![6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline](/img/structure/B2814099.png)
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2814100.png)

![Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/new.no-structure.jpg)


![N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2814106.png)
